Cas no 842124-16-7 (3-(4-n-Butylphenyl)-1-propene)

3-(4-n-Butylphenyl)-1-propene is an organic compound featuring a phenyl group substituted with an n-butyl chain at the para position and a propenyl group at the meta position. This structure lends it utility as an intermediate in organic synthesis, particularly in the production of fine chemicals, liquid crystals, and specialty polymers. Its well-defined aromatic and aliphatic components enhance reactivity in cross-coupling and polymerization reactions. The compound's stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory and industrial settings. Its precise molecular architecture makes it valuable for applications requiring tailored physicochemical properties in advanced material development.
3-(4-n-Butylphenyl)-1-propene structure
3-(4-n-Butylphenyl)-1-propene structure
Product name:3-(4-n-Butylphenyl)-1-propene
CAS No:842124-16-7
MF:C13H18
Molecular Weight:174.28202
MDL:MFCD06201179
CID:1071987
PubChem ID:2757316

3-(4-n-Butylphenyl)-1-propene 化学的及び物理的性質

名前と識別子

    • 3-(4-n-Butylphenyl)-1-propene
    • 1-Allyl-4-butylbenzene
    • DTXSID50373832
    • 1-butyl-4-prop-2-enylbenzene
    • 1-butyl-4-(prop-2-en-1-yl)benzene
    • AKOS006346038
    • 3-(4-(1-Butyl)phenyl)-1-propene
    • 842124-16-7
    • MFCD06201179
    • MDL: MFCD06201179
    • インチ: InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3
    • InChIKey: IJCHLLYFYYRFAP-UHFFFAOYSA-N
    • SMILES: CCCCC1=CC=C(CC=C)C=C1

計算された属性

  • 精确分子量: 174.140850574g/mol
  • 同位素质量: 174.140850574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 129
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.9
  • トポロジー分子極性表面積: 0Ų

3-(4-n-Butylphenyl)-1-propene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB166983-1 g
3-(4-n-Butylphenyl)-1-propene; 97%
842124-16-7
1g
€266.40 2023-06-23
Fluorochem
022307-5g
3-(4-n-Butylphenyl)-1-propene
842124-16-7 97%
5g
£449.00 2022-03-01
abcr
AB166983-1g
3-(4-n-Butylphenyl)-1-propene, 97%; .
842124-16-7 97%
1g
€545.70 2025-02-21
abcr
AB166983-5g
3-(4-n-Butylphenyl)-1-propene, 97%; .
842124-16-7 97%
5g
€1777.70 2025-02-21
abcr
AB166983-2g
3-(4-n-Butylphenyl)-1-propene, 97%; .
842124-16-7 97%
2g
€794.90 2025-02-21
A2B Chem LLC
AH52326-5g
1-Allyl-4-butylbenzene
842124-16-7 97%
5g
$1239.00 2024-04-19
A2B Chem LLC
AH52326-1g
1-Allyl-4-butylbenzene
842124-16-7 97%
1g
$375.00 2024-04-19
Crysdot LLC
CD12026329-5g
1-Allyl-4-butylbenzene
842124-16-7 95+%
5g
$562 2024-07-24
TRC
N065965-250mg
3-(4-n-Butylphenyl)-1-propene
842124-16-7
250mg
$ 255.00 2022-06-03
abcr
AB166983-5 g
3-(4-n-Butylphenyl)-1-propene; 97%
842124-16-7
5g
€651.80 2023-06-23

3-(4-n-Butylphenyl)-1-propene 関連文献

3-(4-n-Butylphenyl)-1-propeneに関する追加情報

3-(4-n-Butylphenyl)-1-propene: A Comprehensive Overview

3-(4-n-Butylphenyl)-1-propene is a compound with the CAS number 842124-16-7, which has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound is a derivative of propene, a simple olefin, and features a substituted phenyl group at the third position. The n-butyl group attached to the phenyl ring introduces interesting electronic and steric effects, making this compound a subject of interest in various fields, including organic synthesis, materials science, and pharmacology.

The synthesis of 3-(4-n-butylphenyl)-1-propene typically involves methods such as Friedel-Crafts alkylation or through the use of transition metal catalysts. Recent advancements in catalytic processes have enabled more efficient and selective syntheses, reducing side reactions and improving yield. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the carbon-carbon bonds in this compound, leveraging the versatility of transition metal chemistry.

One of the most promising applications of 3-(4-n-butylphenyl)-1-propene lies in its role as an intermediate in the synthesis of more complex organic molecules. Its structure serves as a versatile building block for constructing biologically active compounds, such as pharmaceutical agents and agrochemicals. Recent studies have highlighted its utility in synthesizing heterocyclic compounds, which are crucial components of many drug molecules due to their ability to interact with biological targets effectively.

In addition to its role in organic synthesis, 3-(4-n-butylphenyl)-1-propene has shown potential in polymer science. The compound's ability to undergo polymerization under specific conditions makes it a candidate for developing novel polymeric materials with tailored properties. For example, researchers have investigated its use in creating thermoplastic elastomers with improved mechanical strength and thermal stability, which could find applications in automotive and aerospace industries.

The electronic properties of 3-(4-n-butylphenyl)-1-propene also make it an attractive candidate for use in optoelectronic devices. Its conjugated system allows for efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into device architectures can enhance their performance metrics, such as luminous efficiency and power conversion efficiency.

From a pharmacological perspective, 3-(4-n-butylphenyl)-1-propene has been studied for its potential bioactivity. Researchers have explored its effects on various biological systems, including its ability to modulate enzyme activity and interact with cellular receptors. These studies have provided insights into its potential as a lead compound for drug development, particularly in areas such as anti-inflammatory and anti-cancer therapies.

In terms of environmental impact, the synthesis and application of 3-(4-n-butylphenyl)-1-propene are being evaluated for their sustainability. Efforts are underway to develop greener synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. For example, solvent-free reactions and the use of renewable feedstocks are being explored to enhance the eco-friendliness of this compound's production processes.

Looking ahead, the continued exploration of 3-(4-n-butylphenyl)-1-propene is expected to yield further breakthroughs across multiple disciplines. Its unique structure provides a platform for innovation in areas ranging from material science to medicinal chemistry. As research progresses, it is anticipated that this compound will play an increasingly important role in both academic research and industrial applications.

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